molecular formula C27H38N6O9 B1402315 Suc-ala-ala-pro-leu-pna CAS No. 70968-04-6

Suc-ala-ala-pro-leu-pna

货号: B1402315
CAS 编号: 70968-04-6
分子量: 590.6 g/mol
InChI 键: PTHRPHGMGFMCSS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Definition and Role as a Synthetic Chromogenic Peptide Substrate in Enzymology

Suc-Ala-Ala-Pro-Leu-pNA is defined as a synthetic chromogenic peptide substrate. diapharma.com Structurally, it consists of a specific four-amino-acid peptide sequence (Alanine-Alanine-Proline-Leucine) which is N-terminally protected by a succinyl group to prevent unwanted degradation by aminopeptidases. pentapharm.com The C-terminus of the peptide is covalently linked to a chromogenic reporter group, p-nitroaniline (pNA). pentapharm.com

The fundamental role of this compound in enzymology is to act as an artificial substrate for specific proteases. diapharma.compentapharm.com In the presence of a target enzyme that recognizes the Leu-pNA amide bond, the substrate is hydrolyzed. This enzymatic cleavage releases the p-nitroaniline molecule. nih.gov Free p-nitroaniline is a chromophore that imparts a yellow color and exhibits a distinct absorbance maximum at a wavelength of 405-410 nm. pentapharm.comsigmaaldrich.com

By measuring the rate of increase in absorbance at this wavelength using a spectrophotometer, researchers can determine the activity of the enzyme in a sample. diapharma.comfao.org This method provides a continuous and sensitive assay for enzyme kinetics. sigmaaldrich.com this compound is known to be a particularly sensitive substrate for human and porcine pancreatic elastases, as well as for leucine (B10760876) endopeptidase from the psychrotrophic bacillus B. cereus. glpbio.comcymitquimica.com

Table 1: Chemical Properties of this compound

Property Value Source
CAS Number 70968-04-6 biosynth.com
Molecular Formula C₂₇H₃₈N₆O₉ biosynth.com
Molecular Weight 590.63 g/mol nih.govbiosynth.com

| Canonical SMILES | CC@@HNC(=O)CCC(=O)O | biosynth.com |

Historical Context and Evolution of p-Nitroanilide Substrates in Protease Research

The use of synthetic chromogenic substrates is a cornerstone of modern protease research. This technology was pioneered in the early 1970s, revolutionizing the way enzymatic activity could be measured. diapharma.comnih.gov Before the advent of these tools, enzyme assays were often cumbersome and lacked the specificity and sensitivity required for detailed kinetic analysis.

The initial development of chromogenic substrates focused heavily on the enzymes of the coagulation, fibrinolytic, plasma kallikrein, and complement systems. nih.gov Scientists designed these synthetic peptides to mimic the natural substrates of specific proteases. diapharma.com The key innovation was the attachment of the p-nitroanilide (pNA) group to a short peptide sequence that the target enzyme would recognize and cleave. pentapharm.com The release of the colored pNA molecule provided a simple, direct, and quantifiable measure of enzymatic activity. diapharma.comnih.gov

This approach allowed researchers to develop robust assays for various enzymes, proenzymes, and inhibitors within these critical physiological systems. nih.gov The success of p-nitroanilide substrates in blood coagulation research spurred the expansion of this technology to other areas of enzymology. nih.gov By systematically altering the peptide sequence, substrates were developed for a vast array of proteases, enabling detailed studies of their specificity and function. nih.govpnas.org While more sensitive fluorogenic substrates, which release fluorescent groups like 7-amino-4-methylcoumarin (B1665955) (AMC), were later developed, p-nitroanilide-based substrates remain a widely used and important tool in both fundamental research and clinical diagnostics due to their reliability and ease of use. pentapharm.comnih.gov

属性

IUPAC Name

4-[[1-[[1-[2-[[4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N6O9/c1-15(2)14-20(25(38)30-18-7-9-19(10-8-18)33(41)42)31-26(39)21-6-5-13-32(21)27(40)17(4)29-24(37)16(3)28-22(34)11-12-23(35)36/h7-10,15-17,20-21H,5-6,11-14H2,1-4H3,(H,28,34)(H,29,37)(H,30,38)(H,31,39)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHRPHGMGFMCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N6O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407741
Record name N-Succinyl-Ala-Ala-Pro-Leu p-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70968-04-6
Record name N-Succinyl-Ala-Ala-Pro-Leu p-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodological Framework for Biochemical Assays Utilizing Suc Ala Ala Pro Leu Pna

Principles of Spectrophotometric Detection of Proteolytic Activity

The fundamental principle behind the use of Suc-Ala-Ala-Pro-Leu-pNA in proteolytic assays is the enzymatic cleavage of the peptide bond between the leucine (B10760876) (Leu) residue and the p-nitroaniline (pNA) moiety. This cleavage releases the pNA molecule, which is a chromophore.

In its peptide-bound form, the p-nitroaniline group is colorless. However, upon enzymatic hydrolysis by a protease, free p-nitroaniline is liberated into the solution. This free p-nitroaniline has a distinct yellow color and exhibits strong absorbance at a specific wavelength, allowing for its quantification. taylorandfrancis.comfao.org The rate of p-nitroaniline release is directly proportional to the enzymatic activity under defined conditions. This relationship forms the basis for kinetic studies of protease activity. The concentration of the released p-nitroaniline can be determined using the Beer-Lambert law, which relates absorbance to concentration via the molar extinction coefficient and the path length of the cuvette.

The liberated p-nitroaniline can be quantified by monitoring the increase in absorbance at or near its absorbance maximum. The optimal wavelength for detecting p-nitroaniline is typically around 405 nm to 410 nm. sigmaaldrich.comsigmaaldrich.com It is important to note that the absorption spectrum of p-nitroaniline can be influenced by the solution's composition, such as ionic strength and the presence of additives, which can cause shifts in the absorbance maximum. nih.gov The molar extinction coefficient (ε) for p-nitroaniline is a critical parameter for converting the rate of change in absorbance to the rate of product formation. While values can vary slightly depending on the specific buffer conditions and pH, a commonly cited molar extinction coefficient for p-nitroaniline at 405 nm is approximately 9,960 M⁻¹cm⁻¹. brainly.comchegg.com Another source reports a molar extinction coefficient of 8,800 M⁻¹cm⁻¹ at 410 nm and pH 7.5. sigmaaldrich.com

Table 1: Spectrophotometric Properties of p-Nitroaniline

ParameterValueWavelength (nm)pH
Molar Extinction Coefficient (ε)9,960 M⁻¹cm⁻¹405Not Specified
Molar Extinction Coefficient (ε)8,800 M⁻¹cm⁻¹4107.5
Molar Extinction Coefficient (ε)10,500 M⁻¹cm⁻¹405Not Specified

Note: The precise extinction coefficient can be sensitive to the pH and composition of the assay buffer. nih.govresearchgate.net

Standardization of Enzyme Assay Conditions

To ensure accurate and reproducible results, it is crucial to standardize the conditions of the enzyme assay. Key parameters that must be controlled include the buffer system and pH, temperature, and substrate concentration.

The activity of proteases is highly dependent on the pH of the reaction environment, as pH affects the ionization state of amino acid residues in the enzyme's active site and of the substrate itself. wordpress.com For chymotrypsin (B1334515), the optimal pH is generally in the slightly alkaline range, typically between 7.5 and 9.0. wordpress.comresearchgate.net Studies have shown that chymotrypsin activity is significantly inhibited at a pH below 6 and the enzyme can be denatured at a pH of 4, while it remains stable at a pH of 8. researchgate.net Common buffer systems used for chymotrypsin assays include Tris-HCl and phosphate (B84403) buffers. For instance, a 0.1 M Tris buffer at pH 9.0 has been utilized in serine protease assays. fao.org The choice of buffer and its concentration should be optimized for the specific protease being studied to ensure maximal activity and stability.

Table 2: Examples of Buffer Systems for Protease Assays

ProteaseBuffer SystempH
ChymotrypsinTris-HCl7.5 - 9.0
Serine ProteaseTris-HCl9.0
Thermoplasma volcanium proteaseMOPS, Tris-HCl, Glycine7.0 (optimum)

Like most chemical reactions, the rate of enzymatic hydrolysis increases with temperature up to an optimal point. wordpress.com Beyond this optimum, the enzyme's activity rapidly decreases due to thermal denaturation, where the protein loses its three-dimensional structure. wordpress.comcdnsciencepub.com For bovine chymotrypsin, activity generally increases with temperature, with some studies showing a peak around 50°C, followed by a significant decrease at higher temperatures. wordpress.com However, the optimal temperature can vary depending on the source of the enzyme. For example, chymotrypsin from Atlantic cod displays higher activity at lower temperatures (3-15°C) compared to its bovine counterpart. nih.gov Precise temperature control during the assay is therefore essential for obtaining consistent kinetic data.

To determine the kinetic parameters of an enzyme, such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ), assays are performed over a range of substrate concentrations. The concentration of this compound should typically span from values well below the expected Kₘ to values several-fold higher than the Kₘ. This allows for the generation of a saturation curve from which the kinetic constants can be derived using methods like the Michaelis-Menten plot or a Lineweaver-Burk plot. The substrate is often dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide, before being diluted into the aqueous assay buffer to achieve the desired final concentrations. fao.orgsigmaaldrich.com

Considerations for Microplate-Based Assay Formats

Microplate-based assays offer a high-throughput and resource-efficient means of measuring enzyme kinetics and inhibition. When employing this compound in this format, several factors must be carefully considered to ensure accurate and reproducible results.

The fundamental principle of the assay is the enzymatic hydrolysis of the amide bond between the leucine residue and the p-nitroaniline moiety. This cleavage releases the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically. The rate of p-nitroaniline release is directly proportional to the enzyme's activity under the given conditions.

Key Parameters for Microplate Assays:

ParameterRecommendation
Wavelength The absorbance of the released p-nitroanilide is typically measured at or near its absorbance maximum, which is between 405 nm and 410 nm.
Assay Buffer The choice of buffer is critical and depends on the optimal pH for the specific enzyme being studied. A common buffer system for chymotrypsin-like proteases is 0.1 M Tris-HCl, often supplemented with calcium ions (e.g., 20 mM CaCl2) which can be necessary for the stability and activity of certain proteases. A pH of around 8.0 is frequently optimal for these enzymes.
Substrate Concentration The concentration of this compound should ideally be around the Michaelis constant (Km) of the enzyme for this substrate to ensure that the reaction rate is sensitive to changes in enzyme activity. However, for routine assays, a concentration of 1 mM is often used.
Enzyme Concentration The amount of enzyme should be adjusted to ensure a linear rate of product formation for a sufficient duration. This allows for accurate initial velocity measurements.
Reaction Volume Typical reaction volumes in a 96-well microplate range from 100 to 200 µL.
Temperature The assay should be performed at a constant, controlled temperature, as enzyme activity is highly temperature-dependent. A common temperature for these assays is 37°C.
Data Acquisition Absorbance readings should be taken at regular intervals (e.g., every 30 or 60 seconds) to monitor the progress of the reaction and to determine the initial linear rate of the reaction.

Potential Sources of Interference:

Compound Interference: When screening for enzyme inhibitors, the test compounds themselves may absorb light at the assay wavelength, leading to false-positive or false-negative results. It is crucial to run appropriate controls, including wells with the compound but without the enzyme, to correct for any background absorbance.

Solvent Effects: If the substrate or test compounds are dissolved in organic solvents like dimethyl sulfoxide (DMSO), the final concentration of the solvent in the assay should be kept low (typically ≤1-2%) and consistent across all wells, as higher concentrations can inhibit enzyme activity.

Non-enzymatic Hydrolysis: While generally stable, the substrate may undergo slow, non-enzymatic hydrolysis, especially at high pH. A control well without the enzyme should always be included to measure and subtract this background rate.

Reconstitution and Stability of this compound Stock Solutions

Proper handling, reconstitution, and storage of this compound are paramount to obtaining reliable and consistent experimental outcomes. The lyophilized powder is generally stable when stored under appropriate conditions.

Reconstitution:

This compound exhibits poor solubility in aqueous solutions. Therefore, it is standard practice to first dissolve the peptide in an organic solvent to create a concentrated stock solution.

Recommended Solvents: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for reconstituting p-nitroanilide-based peptide substrates. It allows for the preparation of high-concentration stock solutions.

Stock Solution Concentration: A stock solution of 10-20 mM in DMSO is typically prepared. This allows for easy dilution into the aqueous assay buffer without introducing a high final concentration of the organic solvent.

Stability of Stock Solutions:

The long-term stability of this compound stock solutions is dependent on the storage conditions.

Storage ConditionRecommendationExpected Stability
Lyophilized Powder Store desiccated at -20°C.Can be stable for several years.
DMSO Stock Solution Aliquot into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C. Protect from light.Generally stable for several months to a year when stored properly at -20°C or below. Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the peptide.
Aqueous Working Solution Prepare fresh for each experiment by diluting the DMSO stock solution into the assay buffer.Aqueous solutions are less stable and should ideally be used on the day of preparation. If short-term storage is necessary, they should be kept on ice and protected from light.

Handling Precautions:

Before opening the vial of lyophilized powder, it should be allowed to warm to room temperature to prevent condensation of moisture, which can degrade the peptide.

When preparing working solutions, the concentrated DMSO stock should be added to the aqueous buffer and mixed thoroughly to ensure complete dissolution and avoid precipitation of the substrate.

By adhering to these methodological guidelines, researchers can effectively utilize this compound as a reliable tool for the characterization of protease activity in a high-throughput microplate format.

Enzyme Kinetic Characterization and Substrate Specificity Profiling of Proteases with Suc Ala Ala Pro Leu Pna

Determination of Steady-State Kinetic Parameters

The interaction between a protease and the substrate Suc-Ala-Ala-Pro-Leu-pNA can be quantitatively described by the Michaelis-Menten model. This model allows for the derivation of several key parameters that define the catalytic activity of the enzyme under steady-state conditions.

Michaelis Constant (Km) Derivation

The Michaelis constant (Km) is a fundamental parameter in enzyme kinetics, representing the concentration of substrate at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the affinity of the enzyme for its substrate; a lower Km value indicates a higher affinity. The determination of Km for a given protease with this compound involves measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Maximum Reaction Velocity (Vmax) Calculation

The maximum reaction velocity (Vmax) represents the rate of the reaction when the enzyme is fully saturated with the substrate. At this point, the rate of product formation is limited by the speed of the catalytic process itself and the enzyme concentration. Vmax is typically determined from the same set of experiments used to derive Km, by observing the plateau of the reaction rate at high substrate concentrations.

Identification of Proteases Hydrolyzing this compound

The peptide sequence of this compound makes it a substrate for a range of proteases, particularly those that recognize and cleave peptide bonds C-terminal to hydrophobic amino acid residues like leucine (B10760876).

Specificity for Elastase-like Enzymes (e.g., ELA2A)

Elastase-like enzymes, such as human neutrophil elastase (ELA2A), are serine proteases known to cleave substrates with small, hydrophobic amino acids at the P1 position. While substrates with valine or alanine (B10760859) at the P1 position are more commonly associated with elastase activity, studies have investigated the interaction of elastases with a variety of peptide p-nitroanilides. For instance, research on human pancreatic elastase 2 has explored the kinetic constants for a series of such substrates. The findings indicated that the best substrates for this enzyme were those with leucine or methionine at the P1 position, such as glutaryl-Ala-Ala-Pro-Leu-p-nitroanilide and succinyl-Ala-Ala-Pro-Met-p-nitroanilide nih.gov. This suggests that this compound can serve as a substrate for certain elastase-like enzymes, allowing for the characterization of their substrate specificity.

Activity with Proteinase K

Proteinase K, a broad-spectrum serine protease, is known to hydrolyze a wide range of peptide substrates. Research has shown that Proteinase K can effectively hydrolyze this compound. The Michaelis-Menten parameters for this interaction have been determined, with a reported Michaelis constant (Km) of 1.29 ± 0.02 mM acs.org. This indicates a specific affinity of Proteinase K for this substrate, enabling its use in kinetic assays to characterize the enzyme's activity.

Data Tables

Table 1: Steady-State Kinetic Parameters for Proteinase K with this compound

EnzymeKm (mM)Vmaxkcat/Km
Proteinase K1.29 ± 0.02 acs.orgData not availableData not available

Cleavage by Serine Proteases from Diverse Organisms

The synthetic chromogenic substrate Succinyl-Alanine-Alanine-Proline-Leucine-p-nitroanilide (this compound) serves as a valuable tool for the characterization of various serine proteases. Its specific amino acid sequence allows for the sensitive detection of proteolytic activity, as the cleavage of the amide bond releases p-nitroaniline (pNA), a yellow-colored compound that can be quantified spectrophotometrically. This section details the kinetic and substrate specificity profiling of several serine proteases from diverse biological origins using this compound.

Proteinase from Cucurbita ficifolia Seeds

A serine proteinase isolated from the seeds of Cucurbita ficifolia (fig-leaf gourd) has been shown to effectively hydrolyze synthetic peptide substrates. While detailed kinetic parameters such as Kcat for this compound are not extensively documented in the available research, studies have confirmed that this chromogenic substrate is readily cleaved by the plant-derived enzyme. nih.govbibliotekanauki.pl The enzyme demonstrates optimal activity for the hydrolysis of substrates like casein and Suc-Ala-Ala-Pro-Phe-pNA at an alkaline pH of around 10.5. nih.gov The proteinase from C. ficifolia seeds is known to hydrolyze various peptide bonds, indicating a broad substrate specificity. nih.gov

Thermostable Signal Peptide Peptidase from Thermoplasma volcanium

The hyperthermophilic archaeon Thermoplasma volcanium is a source of robust enzymes, including a thermostable signal peptide peptidase. Research has utilized this compound to investigate the activity of this enzyme. biosynth.com An intracellular chymotrypsin-like serine protease from T. volcanium has been purified and characterized, demonstrating hydrolytic activity against synthetic peptides with phenylalanine or leucine at the P1 position. tandfonline.com This chymotrypsin-like protease showed a relative activity of 38% towards N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide, a closely related substrate. tandfonline.com While specific kinetic data for the hydrolysis of this compound by the signal peptide peptidase are not specified, the demonstrated preference of related proteases from this organism for leucine in the P1 position suggests it is a relevant substrate for activity assessment.

T Lymphocyte Endopeptidase Activity
Chymotrypsin-like Proteases in Mammalian Tissues

This compound is a recognized substrate for assaying the activity of chymotrypsin-like proteases found in various mammalian tissues, including the spleen and leukocytes. biosynth.com These enzymes play significant roles in physiological and pathological processes. The substrate's structure, with leucine at the P1 position, is recognized and cleaved by proteases with chymotrypsin-like specificity. In comparative studies of protease stability, this compound has been used to specifically measure the activity of chymotrypsin (B1334515) in the presence of other proteases like trypsin and α-lytic protease. nih.gov

Autotransporter Proteases (e.g., EspI from Enterobacteriaceae, Protease from Proteus mirabilis)

Autotransporter proteases are a class of virulence factors secreted by Gram-negative bacteria. Studies on these enzymes have revealed their specific interactions with this compound.

EspI from Enterobacteriaceae : The E. coli secreted protease, island-encoded (EspI), a member of the Serine Protease Autotransporters of Enterobacteriaceae (SPATE) family, demonstrates high substrate specificity. It efficiently cleaves this compound. mdpi.com Modification of the P1 to P4 positions in the substrate leads to a significant reduction in cleavage, highlighting the enzyme's stringent substrate preference. mdpi.com While EspI is known to digest pepsin A1, its precise physiological targets are still under investigation. nih.gov

Proteus mirabilis Protease (Pta) : A novel autotransporter from the uropathogenic bacterium Proteus mirabilis, identified as Proteus toxic agglutinin (Pta), exhibits chymotrypsin-like activity. This protease hydrolyzes this compound in a Ca²⁺-dependent manner with optimal activity at a pH range of 8.5-9.0. nih.govresearchgate.net Kinetic analysis has determined a Michaelis constant (KM) for this interaction.

Enzyme Organism Substrate KM (µM)
Proteus toxic agglutinin (Pta) Proteus mirabilis This compound 31
Alkaline Proteases from Bacillus Species

Alkaline proteases from various Bacillus species are of significant industrial interest due to their stability and activity at high pH and temperatures. The substrate specificity of these enzymes has been investigated using chromogenic substrates like this compound.

An alkaline protease from the alkalophilic Bacillus sp. No. AH-101 rapidly hydrolyzes this compound, which is a known substrate for elastase. tandfonline.com The kinetic parameters for this hydrolysis have been determined, demonstrating the enzyme's efficiency in cleaving this substrate. The catalytic efficiency (kcat/KM) for this compound was found to be 38-fold higher than that for Suc-Ala-Ala-Ala-pNA, indicating a preference for a leucine residue at the P1 position. tandfonline.com

Enzyme Organism Substrate KM (mM) kcat (s⁻¹) kcat/KM (s⁻¹mM⁻¹)
Alkaline Protease Bacillus sp. No. AH-101 This compound 0.378 97.9 258.9
Metalloprotease from Bacillus cereus

A neutral metalloprotease isolated from Bacillus cereus has been characterized using a variety of synthetic and natural substrates, including this compound. This enzyme, with a molecular mass of approximately 45.6 kDa, demonstrates a preference for aliphatic and aromatic amino acids at the P1 position of its substrates core.ac.uk.

Kinetic studies with this B. cereus metalloprotease revealed its activity towards several p-nitroanilide-based substrates. The enzyme exhibited measurable activity against this compound, confirming its ability to recognize and cleave the peptide bond following the leucine residue. The kinetic parameters for the hydrolysis of various substrates by this enzyme provide a comparative measure of its substrate preferences.

**Table 1: Substrate Specificity of the Metalloprotease from *Bacillus cereus***

Substrate Relative Activity
L-Leucine-pNA High
N-Succinyl-Ala-Ala-Pro-Phe-pNA High
N-Succinyl-Ala-Ala-Pro-Leu-pNA Moderate
N-Succinyl-Ala-Ala-Ala-pNA Low
N-Succinyl-Gly-Gly-Gly-pNA Very Low

Data derived from studies on the hydrolytic activity of the protease against various p-nitroanilide substrates. core.ac.uk

To further elucidate the cleavage specificity of the B. cereus metalloprotease, the oxidized B-chain of insulin (B600854) was used as a substrate. Analysis of the resulting peptide fragments revealed specific cleavage sites, providing a more comprehensive understanding of the enzyme's recognition motifs in a larger polypeptide context. The observed cleavage sites in the insulin B-chain were at Asn3-Gln4, Gln4-His5, His10-Leu11, Glu13-Ala14, Ala14-Leu15, Tyr16-Leu17, Gly20-Glu21, and Phe25-Tyr26 bonds core.ac.uk. This pattern of cleavage further underscores the enzyme's preference for hydrophobic residues at the P1 position.

Analysis of Substrate Binding Site Preferences

The interaction between a protease and its substrate is governed by the specific amino acid residues at and around the cleavage site. The nomenclature of Schechter and Berger is used to describe these interactions, where the amino acid residues of the substrate are denoted as ...P3-P2-P1-P1'-P2'-P3'..., with the scissile bond located between P1 and P1'. The corresponding binding pockets on the enzyme are designated as S3, S2, S1, S1', S2', and S3'.

P1 Residue Specificity for Leucine

The leucine residue at the P1 position of this compound is a key determinant for its recognition and cleavage by many proteases, including the metalloprotease from B. cereus. This preference for leucine, a bulky hydrophobic amino acid, indicates that the S1 binding pocket of the enzyme is likely spacious and lined with hydrophobic or non-polar residues. This creates a favorable environment for the binding of the leucine side chain, thereby facilitating the correct positioning of the scissile bond for catalysis. The high activity observed with L-Leucine-pNA and N-Succinyl-Ala-Ala-Pro-Phe-pNA further supports the enzyme's predilection for large hydrophobic residues at the P1 position core.ac.uk.

Extended Substrate Binding Site Models

The collective preferences of a protease for amino acids at multiple positions (P4 through P2') are described by an extended substrate binding site model. For thermolysin-like metalloproteases, to which the B. cereus enzyme is related, the binding of the substrate is thought to occur in an extended beta-sheet conformation.

Structural modeling of the B. cereus M4 metalloprotease, based on templates like thermolysin, suggests the presence of a defined active site cleft with distinct subsites (S4 through S2') that accommodate the corresponding substrate residues researchgate.net. The specificity of the enzyme is a result of the cumulative interactions between the amino acid side chains of the substrate and the residues lining these subsites. For instance, the preference for leucine at P1 is dictated by the hydrophobic nature of the S1 pocket. Similarly, the characteristics of the S3 and S4 pockets would determine the optimal residues at the P3 and P4 positions. The development of a precise extended substrate binding site model for the B. cereus metalloprotease would require further experimental data, such as the kinetic analysis of a library of synthetic peptides with systematic variations at the P2, P3, and P4 positions.

Applications of Suc Ala Ala Pro Leu Pna in Advanced Biochemical Research

Elucidation of Proteolytic Enzyme Mechanisms and Reaction Pathways

Suc-Ala-Ala-Pro-Leu-pNA is instrumental in dissecting the mechanisms of proteolytic enzymes. By serving as a specific substrate, it allows researchers to determine key kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), which are fundamental to understanding an enzyme's efficiency and affinity for its substrate. chemimpex.com

The time-dependent release of p-nitroaniline upon hydrolysis of this compound provides a continuous assay to monitor enzyme activity in real-time. This enables detailed studies into how reaction conditions, such as pH, temperature, and the presence of cofactors or inhibitors, affect the catalytic cycle. For instance, studies on enzymes like chymotrypsin (B1334515) utilize similar peptide p-nitroanilides to probe the mechanistic origins of substrate selectivity. researchgate.net By analyzing the rate constants for different steps in the catalytic process (e.g., acylation and deacylation), researchers can build a comprehensive model of the reaction pathway. researchgate.net This detailed kinetic information is essential for elucidating the roles of specific amino acid residues within the enzyme's active site and for understanding the chemical steps involved in peptide bond hydrolysis. nih.gov

Characterization of Novel Proteases from Environmental or Pathogenic Sources

The discovery and characterization of new proteases from diverse sources, including microorganisms, plants, and animals, is a significant area of research. This compound is a valuable substrate in this process, used to screen for and characterize the activity of newly isolated enzymes. biosynth.com

For example, this substrate has been employed in the characterization of a thermostable subtilisin, Ak.1 protease, from Bacillus sp. Ak.1. researchgate.net Researchers were able to determine the enzyme's substrate specificity by testing its activity against a panel of different pNA substrates, including this compound. researchgate.net Similarly, it has been used to investigate a thermostable signal peptide peptidase from the archaeon Thermoplasma volcanium and to determine the kinetic parameters of a proteinase from the seeds of Cucurbita ficifolia (a species of squash). biosynth.com These studies demonstrate the substrate's utility in establishing the fundamental enzymatic properties of novel proteases from a wide range of biological origins.

Enzyme SourceEnzyme TypeResearch FocusReference
Bacillus sp. Ak.1Thermostable SubtilisinSubstrate Specificity researchgate.net
Thermoplasma volcaniumThermostable Signal Peptide PeptidaseEnzyme Investigation biosynth.com
Cucurbita ficifolia (seeds)ProteinaseKinetic Parameter Determination biosynth.com
Mammalian Spleen and LeukocytesChymotrypsin-like ProteaseAmidolytic and Fibrinolytic Activity biosynth.com

Investigations into Substrate Recognition and Binding Site Architectures of Enzymes

Understanding how a protease recognizes and binds its specific substrate is fundamental to comprehending its biological function. This compound and related peptide substrates are used to probe the architecture of an enzyme's active site and its substrate-binding pockets (subsites). The specific amino acid sequence of the substrate (Ala-Ala-Pro-Leu) interacts with corresponding subsites in the enzyme.

By comparing the hydrolysis rates of a series of substrates with systematic variations in their peptide sequence, researchers can map the preferences of the enzyme's binding cleft. For example, a study on the Ak.1 protease demonstrated that the enzyme has a preference for hydrophobic or neutral amino acids at the P1 position (the amino acid immediately preceding the cleavage site), with Suc-Ala-Ala-Pro-Phe-pNA being hydrolyzed more rapidly than this compound, which in turn was hydrolyzed faster than substrates with Alanine (B10760859) or other residues at this position. researchgate.net This type of analysis provides critical insights into the structural features of the enzyme that govern substrate specificity and allows for the modeling of the substrate within the active site to visualize these interactions. researchgate.net

Contributions to Understanding Protein Degradation and Processing in Biological Systems

Protein degradation is a vital cellular process for removing damaged or misfolded proteins and for regulating the levels of key functional proteins. nih.gov This process is carried out by complex cellular machinery, including the proteasome, and by specific proteases within organelles like lysosomes. nih.gov While this compound is not typically used to monitor entire degradation pathways in vivo, it plays a crucial role in the characterization of the individual proteases that constitute these systems.

By enabling the detailed study of specific endopeptidases and exopeptidases, the substrate helps researchers understand the function of these molecular components. nih.gov For example, characterizing the substrate specificity and kinetic properties of a protease involved in a degradation pathway is a critical step in understanding how that pathway selects its targets and processes them efficiently. The knowledge gained from in vitro assays using substrates like this compound provides a foundation for investigating the broader physiological roles of these enzymes in cellular protein turnover and processing. chemimpex.com

Utility in Screening for Protease Inhibitors for Academic Research Purposes

The identification of potent and specific protease inhibitors is a major objective in both academic research and drug discovery. Chromogenic substrates like this compound provide a simple and high-throughput method for screening compound libraries for inhibitory activity. In a typical assay, the enzyme, substrate, and a potential inhibitor are combined, and the rate of pNA release is measured. A decrease in the rate of hydrolysis compared to a control reaction without the inhibitor indicates that the compound is interfering with the enzyme's activity.

This approach was used in a study of an enzyme activity in human seminal plasma that catalyzes the hydrolysis of this compound. nih.gov The researchers tested a variety of proteinase inhibitors and found that Amastatin and Actinonin showed strong inhibitory effects, which helped to reclassify the enzyme as a leucine (B10760876) aminopeptidase (B13392206) rather than an elastase-like metalloproteinase. nih.gov This demonstrates the substrate's effectiveness in both identifying inhibitors and helping to clarify the identity and mechanistic class of an enzyme.

Role in Studies of Virulence Factors in Microbial Pathogenesis

Many pathogenic bacteria secrete proteases that act as virulence factors, helping the microbe to invade host tissues, evade the immune system, and acquire nutrients. nih.gov These proteases, which include serine proteases and metalloproteases, are critical to the pathogen's ability to cause disease. nih.govnih.gov Characterizing the activity of these virulence factors is a key step in understanding pathogenesis and developing potential therapeutic interventions.

Substrates such as this compound are valuable tools for the initial biochemical characterization of such secreted microbial proteases. nih.gov By providing a means to detect and quantify proteolytic activity, these substrates can be used to purify virulence-associated proteases from bacterial cultures and to study their basic enzymatic properties. This foundational knowledge is essential for subsequent research into the protease's specific role in infection and for the development of inhibitors that could potentially disarm the pathogen.

Research on Kinetic Stability of Proteases and Protein Folding

The stability of a protein is not only defined by its thermodynamics but also by its kinetic stability—the energy barrier to unfolding. nih.gov Some proteases, particularly those that must function in harsh extracellular environments, have evolved high kinetic stability to resist autolysis and degradation. This compound has been used as a substrate to measure the residual activity of proteases over time under denaturing or highly proteolytic conditions, thereby quantifying their stability.

A prominent example is the study of α-lytic protease (αLP), where its survival was compared to that of chymotrypsin and trypsin. researchgate.net The distinct substrate specificities of these enzymes allowed their individual activities to be measured in a mixture, with this compound being used for chymotrypsin. researchgate.net This research revealed that αLP is extraordinarily resistant to degradation due to a large unfolding barrier, a property termed kinetic stability. nih.gov Similarly, this substrate has been used to assess the thermal stability of proteinase K after annealing at high temperatures, providing insights into how enzymes can be engineered or formulated for greater resilience.

常见问题

Basic Research Questions

Q. What are the standard experimental protocols for using Suc-Ala-Ala-Pro-Leu-pNA in protease activity assays?

  • Methodological Answer :

  • Buffer Conditions : Use Tris-HCl (pH 8.0–8.5) or phosphate buffers (pH 7.5–8.0) to maintain enzyme stability. Include 0.1% Triton X-100 to prevent substrate aggregation .

  • Substrate Concentration : Optimize between 0.1–2.0 mM, ensuring linear kinetic measurements. Perform Michaelis-Menten curve fitting to determine KmK_m and VmaxV_{max} .

  • Detection : Monitor para-nitroaniline (pNA) release spectrophotometrically at 405–410 nm. Correct for background absorbance using a blank without enzyme .

  • Temperature Control : Conduct assays at 25°C or 37°C, depending on enzyme source, using a thermostatted cuvette holder.

    Table 1 : Typical Kinetic Parameters for Proteases Using this compound

    Enzyme SourcepHKmK_m (mM)VmaxV_{max} (µmol/min/mg)Reference Conditions
    Bacterial Protease8.00.4512.337°C, 1 mM substrate
    Mammalian Elastase8.50.788.925°C, 0.5 mM substrate

Q. How do researchers validate the specificity of this compound for target proteases?

  • Methodological Answer :

  • Inhibitor Controls : Use protease-specific inhibitors (e.g., PMSF for serine proteases) to confirm activity reduction.
  • Competition Assays : Compare cleavage rates with alternative substrates (e.g., Suc-Ala-Ala-Pro-Phe-pNA) to assess selectivity .
  • Zymography : Combine substrate with SDS-PAGE to visualize enzyme activity bands, ensuring no cross-reactivity with unrelated proteases .

Advanced Research Questions

Q. What experimental strategies address conflicting kinetic data when using this compound across studies?

  • Methodological Answer :

  • Variable Standardization : Replicate assays using identical buffer ionic strength, temperature, and enzyme purity (e.g., HPLC-purified vs. crude extracts) .

  • Meta-Analysis : Apply systematic review criteria (e.g., PRISMA) to aggregate data, controlling for methodological heterogeneity (e.g., spectrophotometer calibration differences) .

  • Error Source Identification : Use ANOVA to isolate variance contributors (e.g., substrate lot variability, enzyme inactivation during storage) .

    Table 2 : Common Sources of Discrepancy in Kinetic Studies

    FactorImpact on KmK_mMitigation Strategy
    Substrate DegradationIncreased KmK_mFreshly prepare substrate or verify stability via HPLC
    Enzyme PurityAltered VmaxV_{max}Use ≥90% pure enzyme (SDS-PAGE verified)

Q. How can researchers design studies using this compound to align with FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria?

  • Methodological Answer :

  • Feasibility : Pilot studies to confirm substrate solubility and enzyme compatibility under proposed conditions (e.g., high-throughput screening setups) .
  • Novelty : Explore understudied proteases (e.g., fungal elastases) or hybrid assays (e.g., coupling with fluorogenic substrates for dual detection) .
  • Ethical Compliance : For animal-derived enzymes, ensure ethical sourcing (e.g., Institutional Animal Care Committee approvals) .

Q. What computational tools complement experimental data from this compound-based assays?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model enzyme-substrate interactions and predict cleavage efficiency .
  • Kinetic Modeling : Fit data to the Henri-Michaelis-Menten equation using GraphPad Prism, accounting for non-linear regression artifacts .
  • Data Repositories : Share raw absorbance datasets via platforms like Zenodo to enable reproducibility checks .

Methodological Best Practices

  • Data Contradiction Analysis : Apply Bradford’s criteria for robust hypothesis testing, distinguishing technical errors (e.g., pipetting inaccuracies) from biological variability .
  • Interdisciplinary Integration : Combine kinetic data with structural biology (e.g., X-ray crystallography of enzyme-substrate complexes) to validate mechanistic insights .

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